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5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate

Catalog No.
S14236160
CAS No.
M.F
C8H3ClF3NOS
M. Wt
253.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate

Product Name

5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate

IUPAC Name

4-chloro-2-isothiocyanato-1-(trifluoromethoxy)benzene

Molecular Formula

C8H3ClF3NOS

Molecular Weight

253.63 g/mol

InChI

InChI=1S/C8H3ClF3NOS/c9-5-1-2-7(14-8(10,11)12)6(3-5)13-4-15/h1-3H

InChI Key

FEKCACFZRMHISE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C=S)OC(F)(F)F

5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate is a specialized organic compound characterized by its unique chemical structure, which includes a chloro substituent and a trifluoromethoxy group attached to a phenyl ring. Its molecular formula is C8H3ClF3NC_8H_3ClF_3N and it has a molecular weight of approximately 237.63 g/mol. This compound is known for its pungent odor and is classified as moisture sensitive, making it necessary to handle with care in controlled environments. The boiling point of this compound is around 239 °C, and it exhibits a density of 1.447 g/mL at 25 °C .

Typical of isothiocyanates. These include:

  • Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas or other derivatives.
  • Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding amines and carbonyl compounds.
  • Condensation Reactions: It can undergo condensation with alcohols or amines to yield thiourea derivatives or other functionalized products.

These reactions make it a versatile building block for synthesizing more complex organic molecules .

The biological activity of 5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate has been explored in various studies, particularly concerning its potential as an anticancer agent. Isothiocyanates are known for their ability to induce apoptosis in cancer cells and exhibit anti-inflammatory properties. The presence of the trifluoromethoxy group may enhance the compound's potency due to increased lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Several synthetic routes have been developed for producing 5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate:

  • Direct Reaction of Phenol Derivatives: This method involves reacting chlorinated phenols with thiophosgene or thiocyanates under controlled conditions.
  • Substitution Reactions: Starting from 5-chloro-2-(trifluoromethoxy)aniline, treatment with phosgene or equivalent reagents can yield the desired isothiocyanate.
  • Functional Group Transformations: Utilizing existing functional groups on the aromatic ring can allow for selective modifications leading to the formation of the isothiocyanate moiety.

Each method has its advantages, including yield efficiency and scalability .

5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly in anticancer drug development.
  • Agricultural Chemicals: The compound may be used in developing pesticides or herbicides due to its biological activity against certain pests.
  • Research: It acts as a reagent in organic synthesis and analytical chemistry, aiding in the study of reaction mechanisms involving isothiocyanates .

Interaction studies involving 5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate often focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Research indicates that this compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Binding: Studies suggest potential interactions with cellular receptors that mediate apoptosis, enhancing its therapeutic efficacy against tumors.

These interactions are critical for understanding the compound's mechanism of action and optimizing its use in therapeutic applications .

5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaBiological ActivityUnique Features
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanateC8H3ClF3NAnticancer propertiesTrifluoromethyl group enhances lipophilicity
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanateC8H3ClF3NSimilar anticancer activityDifferent substitution pattern on phenyl ring
2-Bromo-5-(trifluoromethyl)phenyl isothiocyanateC8H3BrF3NPotentially similar biological effectsBromine substituent may alter reactivity
4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanateC8H4F4NAntiproliferative effectsFluorine substituents provide different properties

The uniqueness of 5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate lies in its specific combination of chlorine and trifluoromethoxy groups, which may impart distinct chemical reactivity and biological properties compared to similar compounds .

XLogP3

5.1

Hydrogen Bond Acceptor Count

6

Exact Mass

252.9575971 g/mol

Monoisotopic Mass

252.9575971 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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